molecular formula C6416H9874N1688O1987S44 B1143277 Rituximab CAS No. 174722-31-7

Rituximab

Número de catálogo B1143277
Número CAS: 174722-31-7
Peso molecular: Unspecified
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rituximab is a chimeric monoclonal antibody (mAb) that has been used in the treatment of a variety of autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and non-Hodgkin's lymphoma. It is a type of immunotherapy that works by targeting and depleting B cells, which are white blood cells that play a role in the body's immune response. This compound has shown promise in clinical trials and is now approved for use in the United States.

Aplicaciones Científicas De Investigación

Oncología

Rituximab es una terapia de anticuerpo monoclonal (mAb) quimérico ratón/humano con especificidad de unión a CD20 {svg_1}. Fue el primer anticuerpo terapéutico aprobado para pacientes oncológicos y fue el fármaco oncológico más vendido durante casi una década {svg_2}. Ha mejorado los resultados en todas las malignidades de células B, incluyendo el linfoma difuso de células B grandes, el linfoma folicular y la leucemia linfocítica crónica {svg_3}.

Trastornos inmunomediados

this compound ha mostrado seguridad y eficacia para el tratamiento de varios trastornos inmunomediados {svg_4}. Estos incluyen angioedema adquirido con deficiencia de C1-inhibidor, vasculitis asociada a ANCA, anemia hemolítica autoinmune, enfermedad de Behçet, penfigoide ampolloso, enfermedad de Castleman, crioglobulinemia, enfermedad de Goodpasture, enfermedad relacionada con IgG4, trombocitopenia inmunitaria, artritis idiopática juvenil, esclerosis múltiple remitente-recurrente, miastenia gravis, síndrome nefrótico, neuromielitis óptica, pénfigo, artritis reumatoide, espondiloartropatía y esclerosis sistémica {svg_5}.

Mieloma

Además de los linfomas de células B relativamente comunes, el this compound también se ha probado en el tratamiento del mieloma {svg_6}.

Macroglobulinemia de Waldenström

this compound se ha utilizado en el tratamiento de la macroglobulinemia de Waldenström {svg_7}.

Leucemia de células pilosas

this compound se ha probado en el tratamiento de la leucemia de células pilosas {svg_8}.

Linfoma no Hodgkin (NHL)

En oncología, su eficacia en el tratamiento de las malignidades de células B, como el Linfoma no Hodgkin (NHL), está bien documentada {svg_9}.

Leucemia linfocítica crónica (CLL)

this compound ha sido efectivo en el tratamiento de la Leucemia linfocítica crónica (CLL) {svg_10}.

Mecanismo De Acción

Target of Action

Rituximab is a genetically engineered chimeric murine/human monoclonal antibody . It is directed against the CD20 antigen , which is found on the surface of normal and malignant B lymphocytes . The CD20 antigen is expressed on most B cells during development from pre-B cells to mature B cells .

Mode of Action

This compound binds to the CD20 antigen on B cells, triggering cell death . It is thought to act primarily by depleting CD20-positive B cells . The antibody-dependent mechanisms contributing to this compound-mediated B-cell depletion include antibody-dependent cellular cytotoxicity (ADCC), complement-mediated cytotoxicity (CMC), and apoptosis .

Biochemical Pathways

The binding of this compound to CD20 triggers a series of biochemical pathways that lead to B-cell depletion. In particular, the activation of the complement system leads to the formation of a membrane attack complex (MAC), which kills the target . Additionally, this compound induces cell death through ADCC and CMC .

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by several factors, including body weight, gender, and antigen-related factors . In patients with high levels of non-selective proteinuria, the pharmacokinetics of this compound is profoundly altered . The clearance and volume of distribution of this compound can also be affected by clinical variables such as proteinuria, anti-drug antibodies, and other factors .

Result of Action

The primary result of this compound action is the elimination of B cells, including the cancerous ones, from the body . This allows a new population of healthy B cells to develop from lymphoid stem cells . This compound has demonstrated an impressive efficacy and safety profile, improving outcomes in all B-cell malignancies, including diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. Polymorphisms in Fc gamma receptor and complement protein genes have been implicated as potential predictors of differential response to this compound . The lack of companion biomarkers beyond CD20 itself has made it difficult to predict which patients will respond to any given anti-CD20 antibody . The advent of biosimilars and alternative anti-CD20 antibodies will likely lead to dramatic changes in how we use CD20 antibodies .

Safety and Hazards

Rituximab can cause serious side effects that can lead to death, including fatal infusion-related reactions, severe mucocutaneous reactions, hepatitis B virus reactivation, and progressive multifocal leukoencephalopathy . It is unclear if use during pregnancy is safe for the developing fetus or newborn baby .

Direcciones Futuras

T-cell redirecting therapies for B-cell non-Hodgkin lymphoma have shown promising results, with rituximab playing a significant role . The recent worldwide COVID-19 emergency and the possible increased risk of infection with this class of drugs have shed light on the use of this compound as an alternative treatment option for MS management .

Análisis Bioquímico

Biochemical Properties

Rituximab targets a protein called CD20 . CD20 is found on white blood cells called B cells . This compound works by attaching itself to all the CD20 proteins it finds . Then, the cells of the immune system pick out the marked cells and kill them .

Cellular Effects

This compound has a profound effect on B cells. It destroys both abnormal and normal B cells . Once treatment is over, the body can replace the normal B cells . The biologic effects of this compound include inhibition of cell survival and proliferation, induction of apoptosis and macroautophagy, and sensitization to chemotherapeutic drugs and radiation .

Molecular Mechanism

This compound kills B cells by multiple mechanisms of action, including complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity, which are immune-mediated mechanisms, as well as by direct effects on cell signaling pathways and cell membranes following CD20 binding .

Temporal Effects in Laboratory Settings

The first infusion of this compound should be initiated at 50mg/hour and if tolerated the rate can be increased by 50mg/hour every 30 minutes to a maximum of 400mg/hour . Subsequent infusions should be initiated at 100 mg/hour and if tolerated increased by 100mg/hour increments every 30 minutes to a maximum of 400 mg/hour .

Dosage Effects in Animal Models

In animal models, this compound concentrations were inversely correlated with tumor burden; mice with low tumor burden had high this compound concentrations . Furthermore, this compound exposure influenced response and survival . Finally, using a pharmacokinetic-pharmacodynamic model, it was demonstrated that tumor burden significantly influenced this compound efficacy .

Metabolic Pathways

For instance, a study found that patients who responded to this compound had different metabolic profiles compared to those who did not respond, suggesting that this compound may influence metabolic pathways in B cells .

Transport and Distribution

This compound is administered intravenously, allowing it to be distributed throughout the body via the bloodstream . It targets and binds to the CD20 protein on B cells, both in the blood and in tissues where these cells are found .

Subcellular Localization

This compound binds to the CD20 protein, which is located on the cell membrane of B cells . This causes a polarization of B cells, involving a reorganization of CD20, intercellular adhesion molecule 1, and moesin, and orientation of the microtubule organizing center . This polarization of B cells induced by this compound augments its therapeutic role in triggering NK-cell–mediated antibody-dependent cellular cytotoxicity .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Rituximab involves the production of two separate monoclonal antibodies, which are then combined to form the final product. The first antibody is produced using hybridoma technology, while the second is produced using recombinant DNA technology. The two antibodies are then combined to form Rituximab.", "Starting Materials": [ "Mouse B cells", "Myeloma cells", "Human IgG1 antibody", "Human kappa light chain antibody", "CHO cells", "Plasmids containing the genes for the human IgG1 and kappa light chain antibodies" ], "Reaction": [ "Mouse B cells are fused with myeloma cells to create hybridoma cells", "Hybridoma cells are screened to identify those that produce the desired antibody", "The identified hybridoma cells are cultured to produce large quantities of the desired antibody", "The human IgG1 and kappa light chain genes are inserted into CHO cells using recombinant DNA technology", "The CHO cells are cultured to produce large quantities of the desired antibody", "The two antibodies are combined to form Rituximab" ] }

Número CAS

174722-31-7

Fórmula molecular

C6416H9874N1688O1987S44

Peso molecular

Unspecified

Sinónimos

Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.